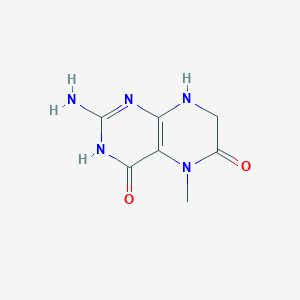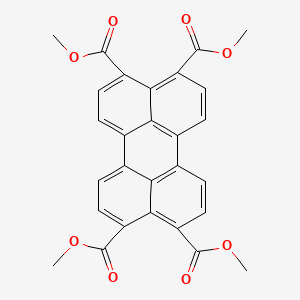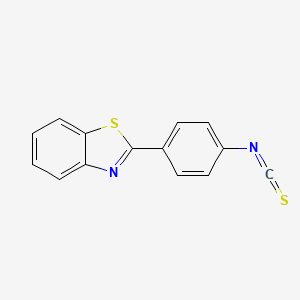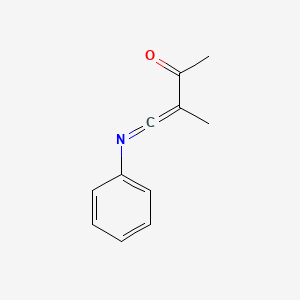
5,7-Bis(1-hydroxyethyl)-9-oxo-9H-xanthene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Bis(1-hydroxyethyl)-9-oxo-9H-xanthene-2-carboxylic acid is an organic compound belonging to the xanthene family. Xanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound is characterized by its unique structure, which includes two hydroxyethyl groups and a carboxylic acid group attached to the xanthene core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Bis(1-hydroxyethyl)-9-oxo-9H-xanthene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by oxidation and hydrolysis steps. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like flow chemistry and automated synthesis may be employed to optimize the production process.
化学反应分析
Types of Reactions
5,7-Bis(1-hydroxyethyl)-9-oxo-9H-xanthene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the xanthene core can be reduced to form alcohols.
Substitution: The hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl groups may yield aldehydes or carboxylic acids, while reduction of the carbonyl group may produce alcohols.
科学研究应用
5,7-Bis(1-hydroxyethyl)-9-oxo-9H-xanthene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various xanthene derivatives, which are valuable in organic synthesis and material science.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and fluorescent markers.
作用机制
The mechanism of action of 5,7-Bis(1-hydroxyethyl)-9-oxo-9H-xanthene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyethyl and carboxylic acid groups play a crucial role in its binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Xanthene: The parent compound of the xanthene family, known for its fluorescent properties.
Fluorescein: A well-known xanthene derivative used as a fluorescent dye.
Rhodamine: Another xanthene derivative with applications in fluorescence microscopy and cell imaging.
Uniqueness
5,7-Bis(1-hydroxyethyl)-9-oxo-9H-xanthene-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyethyl groups enhance its solubility and reactivity, while the carboxylic acid group allows for further derivatization and conjugation with other molecules.
属性
CAS 编号 |
50541-62-3 |
|---|---|
分子式 |
C18H16O6 |
分子量 |
328.3 g/mol |
IUPAC 名称 |
5,7-bis(1-hydroxyethyl)-9-oxoxanthene-2-carboxylic acid |
InChI |
InChI=1S/C18H16O6/c1-8(19)11-6-12(9(2)20)17-14(7-11)16(21)13-5-10(18(22)23)3-4-15(13)24-17/h3-9,19-20H,1-2H3,(H,22,23) |
InChI 键 |
KXGMHQQEDZLNFF-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC2=C(C(=C1)C(C)O)OC3=C(C2=O)C=C(C=C3)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Spiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14648447.png)
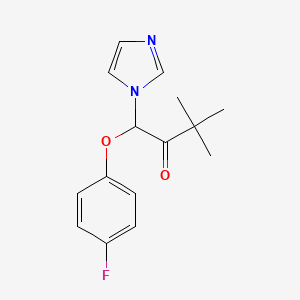
![Ethyl 3-[18-(3-ethoxy-3-oxopropyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B14648460.png)

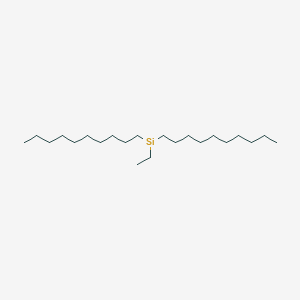
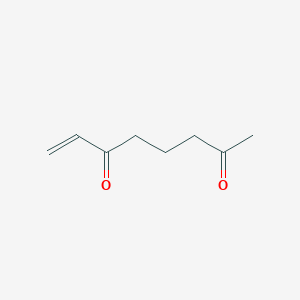
![N-[2-(Acetyloxy)ethyl]-N,N-dimethylbutan-1-aminium](/img/structure/B14648490.png)
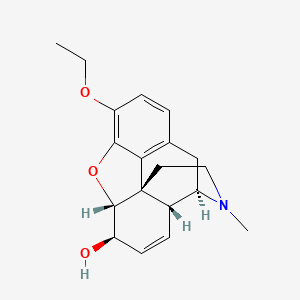
![5-oxa-4,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,6,8,11,13-hexaene](/img/structure/B14648498.png)
